N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the reaction of 4-ethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-ethoxyphenyl dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the 1,2,4-thiadiazole ring. Finally, the thiadiazole derivative is reacted with benzoyl chloride to form the desired benzamide compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted derivatives with various functional groups replacing the benzamide group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and proteins can lead to cytotoxic effects, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide: Another thiadiazole derivative with similar structural features.
N-(4-ethoxyphenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide: A related compound with an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of both the ethoxyphenyl and benzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15N3O2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C17H15N3O2S/c1-2-22-14-10-8-12(9-11-14)15-18-17(23-20-15)19-16(21)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19,20,21) |
InChI Key |
GJUFHDWCUUWNHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.